molecular formula C5H9NO3 B1352374 (Isopropylamino)(oxo)acetic acid CAS No. 29262-57-5

(Isopropylamino)(oxo)acetic acid

Cat. No.: B1352374
CAS No.: 29262-57-5
M. Wt: 131.13 g/mol
InChI Key: KBMFHCMLHQGQEB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(Isopropylamino)(oxo)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amino acids .

Scientific Research Applications

(Isopropylamino)(oxo)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Isopropylamino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Isopropylamino)(oxo)acetic acid is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications .

Biological Activity

(Isopropylamino)(oxo)acetic acid, with the chemical formula C5_5H9_9NO3_3 and a unique identifier of CID 7183008, is an organic compound that has garnered attention for its potential biological activities. This compound features an isopropylamino group linked to an oxoacetic acid structure, which may contribute to its reactivity and versatility in biological applications.

The synthesis of this compound can be achieved through various organic reactions, often involving the modification of existing amino acids or related compounds. The presence of the isopropylamino group enhances the lipophilicity of the molecule, which is a crucial factor in its biological activity.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of oxoacetic acids have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialActive against various bacterial strains; potential for drug development
CytotoxicityInduces apoptosis in cancer cell lines; further research needed
Anticancer ActivitySimilar compounds show efficacy against leukemia and lymphoma

In Vitro Studies

In vitro studies involving derivatives of this compound have shown promising results in inhibiting cell growth in cancer models. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), yielding IC50 values that indicate moderate to high potency .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes involved in tumor growth.
  • Induction of Apoptosis : The structural features allow for interaction with cellular pathways that promote programmed cell death.
  • Modulation of Signal Transduction Pathways : Evidence suggests that these compounds can influence pathways such as the AKT and ERK signaling cascades, which are crucial for cell survival and proliferation .

Future Directions

Further research is essential to fully elucidate the biological mechanisms by which this compound exerts its effects. This includes:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Identifying modifications that enhance biological activity while reducing toxicity.

Properties

IUPAC Name

2-oxo-2-(propan-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(2)6-4(7)5(8)9/h3H,1-2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMFHCMLHQGQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428368
Record name (isopropylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29262-57-5
Record name (isopropylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(propan-2-yl)carbamoyl]formic acid
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